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Compound of Interest

Compound Name: 6-Azaindole

Cat. No.: B1212597

Introduction

6-Azaindole, systematically known as 1H-Pyrrolo[2,3-c]pyridine, is a heterocyclic aromatic
compound of significant interest in medicinal chemistry and drug development. As a bioisostere
of indole, its unique structural and electronic properties, conferred by the nitrogen atom in the
six-membered ring, make it a valuable scaffold for the design of novel therapeutic agents. A
thorough understanding of its spectroscopic characteristics, particularly its Nuclear Magnetic
Resonance (NMR) data, is fundamental for its synthesis, characterization, and the structural
elucidation of its derivatives. This technical guide provides a concise overview of the available
NMR data for 6-Azaindole, details on the experimental protocols for such analyses, and a
structural diagram for reference.

While comprehensive, peer-reviewed *H and 13C NMR data for the parent 6-Azaindole is not
readily available in publicly accessible databases, this guide presents representative data for
the closely related isomer, 7-Azaindole, to serve as a valuable reference point for researchers.
The principles of NMR spectroscopy and the general chemical shift regions for aromatic
heterocyclic compounds allow for meaningful comparative analysis.

Spectroscopic Data: 7-Azaindole (as a reference)

The following tables summarize the *H and 3C NMR spectral data for 7-Azaindole, a closely
related isomer of 6-Azaindole. This data is provided to give researchers a foundational
understanding of the expected chemical shifts and coupling constants for this class of
compounds. The data was obtained in deuterated dimethyl sulfoxide (DMSO-ds).

© 2025 BenchChem. All rights reserved. 1/5 Tech Support


https://www.benchchem.com/product/b1212597?utm_src=pdf-interest
https://www.benchchem.com/product/b1212597?utm_src=pdf-body
https://www.benchchem.com/product/b1212597?utm_src=pdf-body
https://www.benchchem.com/product/b1212597?utm_src=pdf-body
https://www.benchchem.com/product/b1212597?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212597?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

H NMR Spectroscopic Data of 7-Azaindole in DMSO-de

Chemical Shift ()

Coupling Constant

Proton Assignment Multiplicity

ppm (J) Hz
H1l 11.64 brs
H5 8.12 dd 47,15
H4 7.74 dd 78,15
H3 7.43 t 2.9
H6 6.99 dd 7.8,4.7
H2 6.42 dd 3.1,1.9

13C NMR Spectroscopic Data of 7-Azaindole in DMSO-ds

Carbon Assignment

Chemical Shift (6) ppm

C7a 149.0
C5 143.1
C4 127.9
c2 127.4
C3a 121.2
C6 115.3
C3 100.3

Experimental Protocols

The acquisition of high-quality NMR data is crucial for accurate structural elucidation. Below is

a detailed methodology representative of the general procedures used for obtaining NMR

spectra of azaindole compounds.

Sample Preparation
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Compound Purity: Ensure the 6-Azaindole sample is of high purity to avoid interference
from impurities in the NMR spectrum. This can be achieved through techniques such as
recrystallization or column chromatography.

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble.
Common solvents for NMR analysis of azaindoles include chloroform-d (CDCIz) and dimethyl
sulfoxide-de (DMSO-ds). DMSO-ds is often preferred for its ability to dissolve a wide range of
compounds and for observing exchangeable protons (e.g., N-H).

Concentration: Prepare a solution of the 6-Azaindole sample in the chosen deuterated
solvent at a concentration typically ranging from 5 to 25 mg/mL.

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for
referencing *H and 3C NMR spectra to 0.00 ppm.

NMR Tube: Transfer the prepared solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

Spectrometer: Utilize a high-field NMR spectrometer, typically operating at a proton
frequency of 300 MHz or higher, for better signal dispersion and resolution.

IH NMR Parameters:

[e]

Pulse Sequence: A standard single-pulse experiment is generally sufficient.

o

Acquisition Time: Typically 2-4 seconds.

[¢]

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the
protons.

[¢]

Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
13C NMR Parameters:

o Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the
spectrum to singlets for each carbon.
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o Acquisition Time: Typically 1-2 seconds.
o Relaxation Delay: A delay of 2-5 seconds.

o Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the
lower natural abundance of the 13C isotope.

o Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier
transformation, followed by phase and baseline correction to obtain the final NMR spectrum.

Visualization of 6-Azaindole Structure

To aid in the assignment of NMR signals, a clear understanding of the molecule's structure and
atom numbering is essential. The following diagram, generated using Graphviz, illustrates the
chemical structure of 6-Azaindole with conventional atom numbering.

Caption: Structure and atom numbering of 6-Azaindole.

 To cite this document: BenchChem. [Spectroscopic Profile of 6-Azaindole: A Technical Guide
to its NMR Data]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1212597#spectroscopic-data-of-6-azaindole-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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